Product packaging for Flavin-adenine dinucleotide 3'-phosphate(Cat. No.:CAS No. 38716-27-7)

Flavin-adenine dinucleotide 3'-phosphate

Cat. No.: B1229649
CAS No.: 38716-27-7
M. Wt: 865.5 g/mol
InChI Key: QOJVPCDYXUQNMD-UHFFFAOYSA-N
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Description

Overview of Flavin Coenzymes in Biological Systems

Flavin coenzymes, primarily flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), are essential molecules derived from riboflavin (B1680620) (vitamin B2). pediaa.com These coenzymes are critical for a multitude of metabolic processes, acting as redox-active prosthetic groups for a class of enzymes known as flavoproteins. wikipedia.org Flavoproteins are involved in a wide range of biochemical reactions, including electron transport in cellular respiration, fatty acid oxidation, and the metabolism of amino acids. wikipedia.org The chemical versatility of the isoalloxazine ring system in flavins allows them to participate in both one- and two-electron transfer reactions, making them indispensable for cellular bioenergetics. uwec.edu

Structural and Functional Specificity of Flavin-Adenine Dinucleotide 3'-Phosphate as a Phosphorylated Derivative

This compound is a synthetic derivative of FAD. Structurally, it is distinguished from FAD by the addition of a phosphate (B84403) group to the 3'-hydroxyl position of the ribose sugar attached to the adenine nucleotide. nih.gov This seemingly minor modification confers a significant degree of functional specificity, preventing it from acting as a cofactor for most flavoproteins that recognize FAD.

The primary and most well-documented function of FAD-3'P is its use as a key substrate in highly sensitive enzyme-linked immunosorbent assays (ELISAs) and other nonradioactive immunoassays that employ an amplification cascade. nih.gov In these systems, FAD-3'P is a substrate for an enzyme, typically alkaline phosphatase. The dephosphorylation of FAD-3'P by this enzyme yields FAD. This newly formed FAD then acts as a prosthetic group, activating an apo-enzyme (an enzyme without its cofactor), such as D-amino acid oxidase. nih.gov The activated holoenzyme then catalyzes a reaction that produces a detectable signal, thus amplifying the initial detection event. The purity of FAD-3'P is crucial for the sensitivity of these assays, as any contamination with FAD would lead to a high background signal. nih.gov

The production of highly pure FAD-3'P has been achieved through methods that involve the use of apo-glucose oxidase to specifically remove contaminating FAD, followed by the hydrolysis of a cyclic intermediate by ribonuclease T2 to yield the final product. nih.gov

Table 1: Structural Comparison of FAD and FAD-3'P

FeatureFlavin-Adenine Dinucleotide (FAD)This compound (FAD-3'P)
Core Structure Composed of an adenine nucleotide and a flavin mononucleotide linked by a pyrophosphate bridge. wikipedia.orgIdentical core structure to FAD.
Phosphorylation Two phosphate groups in the pyrophosphate bridge. wikipedia.orgThree phosphate groups: two in the pyrophosphate bridge and one at the 3' position of the adenosine (B11128) ribose. nih.gov
Biological Role Coenzyme for a wide variety of flavoproteins involved in redox reactions. wikipedia.orgPrimarily a substrate in amplified enzymatic assays; not a general coenzyme. nih.gov
Chemical Formula C27H33N9O15P2 nih.govC27H34N9O18P3

Historical Context of Flavin Coenzyme Discovery and Characterization

The journey to understanding flavin coenzymes began in the late 19th century with the observation of a yellow pigment in cow's milk, initially named lactochrome. wikipedia.org However, it was not until the 1930s that significant progress was made. In 1932, German scientists Otto Warburg and Walter Christian discovered a "yellow enzyme" in yeast that was essential for cellular respiration. wikipedia.org Subsequently, Hugo Theorell, a colleague of Warburg, successfully separated this enzyme into its protein component (apoenzyme) and a yellow pigment. He demonstrated that neither part was active on its own, but activity was restored upon their recombination, providing the first direct evidence for the existence of cofactors. wikipedia.org

In 1937, Theorell identified the yellow pigment as the phosphate ester of riboflavin, which we now know as flavin mononucleotide (FMN). wikipedia.org A year later, Warburg and Christian identified FAD as the cofactor for D-amino acid oxidase. wikipedia.org These seminal discoveries laid the groundwork for decades of research into the vast and varied roles of flavin coenzymes in biochemistry. The synthesis and characterization of modified flavins, such as FAD-3'P, represent a more recent development, driven by the need for specialized reagents in modern biochemical and diagnostic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N9O18P3 B1229649 Flavin-adenine dinucleotide 3'-phosphate CAS No. 38716-27-7

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N9O18P3/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(41)34-27(42)33-24)5-14(37)19(39)15(38)6-50-56(46,47)54-57(48,49)51-7-16-21(53-55(43,44)45)20(40)26(52-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-40H,5-7H2,1-2H3,(H,46,47)(H,48,49)(H2,28,29,30)(H,34,41,42)(H2,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVPCDYXUQNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N9O18P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38716-27-7
Record name Flavin-adenine dinucleotide phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038716277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biochemical Roles and Redox Mechanisms of Flavin Adenine Dinucleotide 3 Phosphate

Fundamental Role as a Redox Cofactor and Electron Carrier

FAD is a crucial player in cellular metabolism, primarily functioning as a redox cofactor and an electron carrier. wikipedia.orglongevitybox.co.uk Its principal role is to accept and donate electrons and protons (in the form of hydrogen atoms) during enzymatic reactions. grinnell.edu This ability is central to the catabolism of carbohydrates, fatty acids, and amino acids. wikipedia.orgslideshare.net

Proteins that utilize FAD are known as flavoproteins; approximately 90 are encoded in the human genome, with the vast majority being located in the mitochondria where they perform redox reactions. wikipedia.org FAD's higher reduction potential compared to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) makes it a more potent oxidizing agent, enabling it to catalyze energetically challenging oxidation reactions, such as the formation of a double bond in a C-C single bond. wikipedia.orgslideshare.net

FAD-dependent enzymes are integral to numerous metabolic pathways, including:

Electron transport and oxidative phosphorylation wikipedia.org

The citric acid cycle wikipedia.org

Beta-oxidation of fatty acids wikipedia.org

Amino acid catabolism wikipedia.org

DNA repair wikipedia.org

Synthesis of other cofactors like Coenzyme Q and heme groups wikipedia.org

Mechanisms of Electron and Hydride Transfer

Flavins are exceptionally versatile because they can participate in reactions involving the transfer of either one or two electrons. wikipedia.orggrinnell.edu This flexibility allows flavoproteins to act as intermediaries between two-electron donors (like NADH) and one-electron acceptors (like the cytochromes in the electron transport chain). libretexts.org

The two primary mechanisms of transfer are:

Hydride Transfer: In many reactions, FAD accepts a hydride ion (H⁻), which consists of a proton and two electrons. nih.govusp.br This is a concerted process where two electrons and a proton are transferred simultaneously to the flavin ring. nih.govsemanticscholar.org A classic example is the oxidation of succinate (B1194679) to fumarate. nih.govusp.br

Single-Electron Transfer (Radical Mechanisms): FAD can also accept or donate a single electron, leading to the formation of a stabilized radical intermediate known as a semiquinone. wikipedia.orglibretexts.org This ability is crucial for processes like the electron transport chain, where electrons must be passed one at a time. libretexts.org

Quantum chemical studies have helped to elucidate these mechanisms, confirming that the oxidation of substrates like NADH by flavins proceeds via a hydride transfer. nih.govsemanticscholar.org In contrast, the oxidation of succinate can involve either a hydride or a hydrogen-atom transfer, depending on the specific reaction sequence. nih.govusp.br

Characterization of Redox States (Quinone, Semiquinone, Hydroquinone) and Interconversions

The versatility of FAD as an electron carrier stems from its ability to exist in three distinct redox states. longevitybox.co.ukgrinnell.edu The state of the isoalloxazine ring determines its function as an electron acceptor or donor.

Redox StateNameDescriptionRole
FAD Quinone (Oxidized)The fully oxidized form of the flavin ring.Acts as an electron acceptor.
FADH• Semiquinone (Half-Reduced)A radical intermediate formed by the gain of one electron and one proton. Can be neutral or anionic.Can act as either an electron donor or acceptor.
FADH₂ Hydroquinone (Fully Reduced)The fully reduced form, created by the gain of two electrons and two protons.Acts as an electron donor.

Table 1: Redox States of Flavin Adenine Dinucleotide.

The interconversion between these states allows FAD to mediate electron flow between different types of metabolic reactions. grinnell.edu For instance, FAD can accept two electrons at once from a substrate to become FADH₂, and then donate these electrons one at a time, via the FADH• semiquinone intermediate, to subsequent acceptors in the electron transport chain. wikipedia.orglibretexts.org The specific interactions within the flavoprotein's active site can modulate the stability and reactivity of these different redox states. nih.gov

Participation in Central Cellular Energy Metabolism

FAD is indispensable for cellular energy production, playing a central role in the processes that convert the energy stored in food molecules into adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. longevitybox.co.ukcreative-proteomics.com

The electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that facilitates the transfer of electrons from donors to acceptors, ultimately leading to the reduction of oxygen to water. americanboard.org FADH₂, generated from the citric acid cycle and fatty acid oxidation, is a primary electron donor to the ETC. longevitybox.co.uknih.gov

Specifically, FADH₂ donates its two high-energy electrons to Complex II (succinate dehydrogenase) of the ETC. wikipedia.orgresearchgate.net From Complex II, these electrons are passed to Coenzyme Q (ubiquinone), a mobile electron carrier within the membrane. libretexts.org Unlike NADH, which donates electrons to Complex I, FADH₂ bypasses the first complex. This entry point is at a lower energy level, which has implications for the total amount of ATP produced. americanboard.org

Oxidative phosphorylation is the process by which the energy released from electron transport is used to synthesize ATP. basicmedicalkey.com As electrons move through the ETC (from Complex II via Coenzyme Q to Complex III and then Complex IV), protons (H⁺) are pumped from the mitochondrial matrix to the intermembrane space. jumedicine.com This creates an electrochemical proton gradient.

The energy stored in this gradient is then harnessed by ATP synthase (Complex V) to drive the phosphorylation of adenosine diphosphate (B83284) (ADP) to ATP. creative-proteomics.com The electrons donated by one molecule of FADH₂ lead to the synthesis of approximately 1.5 to 2 molecules of ATP. wikipedia.org This is less than the ATP yield from NADH (approximately 2.5 to 3 molecules) because FADH₂ electrons enter the chain at Complex II, bypassing the proton-pumping action of Complex I. americanboard.org

The citric acid cycle is a central metabolic hub that completes the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide. nih.govresearchgate.net FAD is a crucial coenzyme for one of the key enzymes in this cycle: succinate dehydrogenase. wikipedia.orglongevitybox.co.uk

In the sixth step of the citric acid cycle, succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. wikipedia.org During this reaction, two hydrogen atoms are removed from succinate and transferred to the FAD molecule that is covalently bound to the enzyme, reducing it to FADH₂. wikipedia.orgjumedicine.com

Succinate + FAD → Fumarate + FADH₂

This reaction is unique because succinate dehydrogenase is the only enzyme of the citric acid cycle that is embedded in the inner mitochondrial membrane. nih.gov It functions as both a component of the citric acid cycle and as Complex II of the electron transport chain, directly linking these two fundamental processes of energy metabolism. wikipedia.org The FADH₂ produced is immediately available to donate its electrons to the ETC for ATP production. longevitybox.co.uk

Broad Involvement in Key Metabolic Pathways

FAD-dependent proteins are integral to a vast array of metabolic processes, functioning as powerful oxidizing agents. wikipedia.org Their redox capabilities are essential for electron transport, DNA repair, the catabolism of amino acids, and the beta-oxidation of fatty acids. wikipedia.org

The breakdown of fatty acids for energy, known as beta-oxidation, heavily relies on FAD. Acyl-CoA dehydrogenases, a class of FAD-dependent enzymes, catalyze the initial oxidation step in each cycle of beta-oxidation. This step introduces a double bond into the fatty acyl-CoA molecule, and the high-energy electrons are transferred to FAD, reducing it to FADH2. wikipedia.org This FADH2 can then shuttle these electrons into the mitochondrial electron transport chain, contributing to the generation of ATP. wikipedia.org The different redox potentials of FAD and NAD+ allow the cell to efficiently capture energy from reactions with varying energy releases. khanacademy.org

The breakdown of several amino acids is dependent on FAD-containing flavoproteins. For instance, the catabolism of leucine, isoleucine, valine, and lysine (B10760008) involves specific FAD-dependent acyl-CoA dehydrogenases like isovaleryl-CoA dehydrogenase and isobutyryl-CoA dehydrogenase. wikipedia.org Another key FAD-dependent enzyme, D-amino acid oxidase, which is often used in the FADP-based amplification assays, plays a role in the metabolism of D-amino acids. nih.govwikipedia.org

FAD-dependent proteins are involved in the synthesis of nucleotides and the critical process of DNA repair. wikipedia.org Xanthine (B1682287) oxidase, an enzyme that uses FAD, is involved in purine (B94841) nucleotide catabolism. wikipedia.org In DNA repair, the modification of proteins with poly(ADP-ribose) by PARP family enzymes is a crucial signaling event. nih.govmdpi.com While this process primarily uses NAD+ as a substrate, the broader network of cellular redox balance and energy metabolism, in which FAD is a key player, is essential for maintaining genomic integrity. mdpi.com

Beyond fatty acid oxidation, FAD is essential for other aspects of lipid and carbohydrate metabolism. Glycerol-3-phosphate dehydrogenase, for example, is an FAD-dependent enzyme that participates in the synthesis of triglycerides. wikipedia.org In carbohydrate metabolism, FAD is a covalently bound prosthetic group for succinate dehydrogenase (Complex II) in the citric acid cycle. This enzyme catalyzes the oxidation of succinate to fumarate, transferring electrons to FAD to form FADH2, which then directly enters the electron transport chain. wikipedia.org

Non-Catalytic and Structural Functions within Flavoproteins

The function of FAD in flavoproteins is not limited to its catalytic redox activity. In some enzymes, FAD plays a crucial structural role, helping to stabilize the active site or intermediates formed during the catalytic cycle. wikipedia.org The FAD molecule is anchored within the protein, and its non-reactive portions, such as the adenosine monophosphate (AMP) part, contribute significantly to the binding energy and specificity. wikipedia.org

Conversely, the defining structural feature of Flavin-adenine dinucleotide 3'-phosphate (FADP) is the very phosphate (B84403) group that prevents it from acting as a prosthetic group. This phosphate "blocks" FADP from binding to the apoenzyme's active site. ucl.ac.uk This inhibitory structural feature is essential for its function in diagnostic assays, as it ensures that the D-amino acid oxidase remains inactive until FADP is converted to FAD by the target enzyme being measured. ucl.ac.uk

Data Tables

Table 1: Key Enzymes in FADP-Related Processes

Enzyme Name Role Cofactor/Substrate
Alkaline Phosphatase Dephosphorylates FADP to FAD in diagnostic assays. ucl.ac.uk FADP
D-Amino Acid Oxidase Oxidizes D-amino acids; activated by FAD in assays. nih.govwikipedia.org FAD
Acyl-CoA Dehydrogenases Catalyze the first step of fatty acid beta-oxidation. wikipedia.org FAD
Succinate Dehydrogenase Catalyzes the oxidation of succinate in the citric acid cycle. wikipedia.org FAD (covalently bound)

Table 2: List of Mentioned Compounds

Compound Name Abbreviation
This compound FADP
Flavin-adenine dinucleotide FAD
Flavin-adenine dinucleotide, reduced form FADH2
Nicotinamide adenine dinucleotide NAD+
Adenosine triphosphate ATP
Adenosine monophosphate AMP
D-proline

Enzymatic Interactions and Functional Specificity of Flavin Adenine Dinucleotide 3 Phosphate

Association with Flavoproteins, Oxidoreductases, Dehydrogenases, and Reductases

Flavin-adenine dinucleotide (FAD) and its derivatives are prosthetic groups for a class of enzymes known as flavoproteins. wikipedia.org These proteins are involved in a vast array of biological processes, including cellular respiration, DNA repair, and photosynthesis. wikipedia.org The human genome encodes approximately 90 flavoproteins, with about 84% of them requiring FAD. wikipedia.org

Flavoproteins are predominantly oxidoreductases, enzymes that catalyze oxidation-reduction reactions. wikipedia.org FAD is a crucial component for many dehydrogenases, oxidases, and reductases. It can be bound non-covalently or, in about 5-10% of flavoproteins, covalently linked, which typically confers a stronger redox potential to the enzyme. wikipedia.org The FAD cofactor allows these enzymes to mediate one or two electron transfer reactions. wikipedia.org

The association of FAD with these enzyme classes is fundamental to cellular metabolism. For instance, FAD-dependent enzymes are integral components of the succinate (B1194679) dehydrogenase complex (Complex II of the respiratory chain), the pyruvate (B1213749) dehydrogenase complex, and systems involved in fatty acid and amino acid catabolism. wikipedia.orgnih.gov

Specific Enzyme Substrates and Associated Catalytic Activities

The catalytic versatility of FAD and its derivatives is evident in their interactions with a range of specific enzymes.

Dehydrogenases are a major class of enzymes that utilize FAD to oxidize a substrate by transferring electrons.

Succinate Dehydrogenase (SDH): As a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, SDH catalyzes the oxidation of succinate to fumarate. nih.gov This reaction is coupled with the reduction of a covalently bound FAD cofactor to FADH₂. nih.gov The redox state of the FAD cofactor is critical, driving substrate binding and product release. nih.gov The covalent attachment of FAD to the SdhA subunit is an essential maturation step for the enzyme complex. nih.gov

Pyruvate Dehydrogenase Complex: This multi-enzyme complex catalyzes the conversion of pyruvate to acetyl-CoA. The E3 component of this complex, dihydrolipoamide (B1198117) dehydrogenase (DLD), is a flavoprotein that uses FAD. nih.gov DLD re-oxidizes the dihydrolipoate (B1233209) cofactor of the E2 component, transferring the electrons to NAD⁺ via its bound FAD. nih.gov

Glycerol-3-Phosphate Dehydrogenase (G3PDH): The FAD-dependent G3PDH is a key enzyme linking glycolysis with mitochondrial respiration. asm.org It catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403), transferring electrons to the respiratory chain. asm.org In the parasite Trypanosoma brucei, two FAD-dependent G3PDHs are present, with one being essential for the bloodstream form of the parasite. asm.org

Table 1: FAD-Dependent Dehydrogenase Interactions

EnzymeSubstrate(s)Product(s)Role of FAD
Succinate Dehydrogenase SuccinateFumarateCovalently bound cofactor; accepts electrons from succinate to form FADH₂. nih.gov
Pyruvate Dehydrogenase (E3) Dihydrolipoamide, NAD⁺Lipoamide, NADHAccepts electrons from dihydrolipoamide and transfers them to NAD⁺. nih.gov
Glycerol-3-Phosphate Dehydrogenase Glycerol-3-phosphateDihydroxyacetone phosphateAccepts electrons from glycerol-3-phosphate and transfers them to the electron transport chain. asm.org

Oxidases use FAD to catalyze oxidation reactions where molecular oxygen acts as the electron acceptor.

D-Amino Acid Oxidase (DAAO): This FAD-dependent flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide. nih.govnih.gov DAAO has a very low affinity for its FAD cofactor, suggesting that its activity can be modulated by substrate or inhibitor presence. nih.gov While FAD is the natural cofactor, its derivative, Flavin-adenine dinucleotide 3'-phosphate (FADP), can be used as a primary substrate in amplified immunoassay systems, where its conversion to FAD by a phosphatase initiates a detection cascade involving apo-D-amino acid oxidase.

Xanthine (B1682287) Oxidase (XO): A key enzyme in purine (B94841) catabolism, xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. researchgate.net Each subunit of this homodimeric enzyme contains one FAD cofactor, which acts as an electron shuttle, transferring electrons away from the molybdenum active site following substrate oxidation. researchgate.net

Reductases often use FAD to mediate the transfer of electrons from a donor like NADPH to an acceptor molecule.

Adrenodoxin Reductase (AR): AR is a mitochondrial flavoprotein that contains FAD and is essential for steroid hormone biosynthesis. proteopedia.orgwikipedia.org It accepts a pair of electrons from NADPH and transfers them, one at a time, to an iron-sulfur protein called adrenodoxin. wikipedia.orgwikipedia.org The apoenzyme of AR modulates the midpoint potential of the bound FAD to balance the energetics of the reductive and oxidative half-reactions. nih.gov

Ferredoxin-NADP⁺ Reductase (FNR): This enzyme, crucial in photosynthesis, catalyzes the final step of electron transfer from photosystem I to NADP⁺, producing NADPH. wikipedia.org It utilizes a non-covalently bound FAD cofactor. wikipedia.orgnih.gov The FAD molecule is situated in a cleft between the FAD-binding and NADP⁺-binding domains of the enzyme. nih.gov The dissociation of FAD leads to a partially folded, inactive protein, highlighting its structural importance. nih.govosaka-u.ac.jp

Lysine-specific demethylase 1 (LSD1/KDM1A) is an FAD-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3 and other proteins. nih.govnih.gov The demethylation reaction is an oxidative process where FAD acts as the coenzyme to facilitate the removal of the methyl group, producing formaldehyde. nih.gov The availability of FAD can determine the activity of LSD1, linking cellular metabolic state to epigenetic control of gene expression. researchgate.net LSD1 is a target for cancer therapy, and understanding its interaction with FAD is crucial for developing specific inhibitors. nih.govnih.gov

Table 2: Catalytic Roles of FAD in Various Enzymes

EnzymeEnzyme ClassCatalytic Function of FAD
D-Amino Acid Oxidase OxidaseAccepts electrons from D-amino acids; FADH₂ is re-oxidized by O₂, producing H₂O₂. nih.gov
Xanthine Oxidase OxidaseShuttles electrons from the molybdenum center to an electron acceptor. researchgate.net
Adrenodoxin Reductase ReductaseAccepts two electrons from NADPH and transfers them singly to adrenodoxin. wikipedia.org
Ferredoxin-NADP⁺ Reductase ReductaseMediates electron transfer from reduced ferredoxin to NADP⁺. wikipedia.org
Lysine-Specific Demethylase 1 DemethylaseActs as an oxidizing agent in the demethylation of lysine residues. nih.govnih.gov

Structural Basis of Enzyme Binding and Catalysis

The binding of FAD to its partner enzymes involves specific and conserved structural motifs that are essential for both cofactor stability and catalytic function. FAD itself consists of a reactive isoalloxazine ring system (derived from riboflavin) linked to an adenosine (B11128) monophosphate (AMP) moiety. wikipedia.org

In many FAD-binding enzymes, the cofactor is located in a cleft between two domains. For example, in Ferredoxin-NADP⁺ Reductase, FAD resides between the FAD-binding domain and the NADP⁺-binding domain. osaka-u.ac.jpnih.gov The isoalloxazine ring is often stacked between aromatic residues, such as tyrosine, which stabilizes its position for electron transfer. osaka-u.ac.jp The adenosine portion of FAD typically provides significant binding energy, anchoring the cofactor to the protein. wikipedia.org

In Adrenodoxin Reductase, the FAD and NADPH binding sites are distinct domains. The FAD-binding site features a consensus sequence (Gly-x-Gly-x-x-Gly) characteristic of a Rossmann fold, which is common for dinucleotide-binding proteins. wikipedia.org

The structure of Lysine-Specific Demethylase 1 (LSD1) reveals a catalytic amine oxidase domain (AOD) that binds FAD. nih.gov The substrate, a methylated lysine residue, enters a catalytic pocket where it comes into close proximity with the FAD isoalloxazine ring, allowing for the oxidative removal of the methyl group. nih.gov

The precise orientation of FAD within the active site is critical for catalysis. Hydrogen bonds and van der Waals interactions between the protein and various parts of the FAD molecule, including the pyrophosphate group and the ribityl chain, ensure the correct positioning for efficient electron transfer. nih.gov For instance, in human electron transfer flavoprotein, hydrogen bonds to the isoalloxazine ring are thought to play a role in stabilizing the anionic semiquinone intermediate formed during the catalytic cycle.

FAD-Binding Domains and Conserved Motifs (e.g., Rossmann Fold, ADP-binding βαβ fold)

The binding of FAD to proteins is crucial for the function of a large class of enzymes known as flavoproteins. This binding is often mediated by highly conserved structural motifs that have evolved to recognize the nucleotide portion of the cofactor.

The most common and widely distributed of these is the Rossmann fold . nih.gov This structural motif is characterized by a series of alternating beta (β) strands and alpha (α) helices. nih.gov The core of the Rossmann fold consists of a six-stranded parallel β-sheet connected by α-helices that surround the sheet. nih.gov

A key component and the most conserved segment within the Rossmann fold is the initial beta-alpha-beta (βαβ) fold . Because this segment interacts directly with the adenosine diphosphate (B83284) (ADP) moiety common to FAD, NAD+, and NADP+, it is also referred to as the ADP-binding βαβ fold . A specific glycine-rich sequence fingerprint within this fold forms a tight turn that positions the pyrophosphate group of FAD, highlighting the pyrophosphate's importance in molecular recognition. nih.govnih.gov While there is no single universal "pharmacophore" for FAD binding, the interaction with the pyrophosphate moiety is a consistently observed and strongly conserved feature across FAD-binding families. nih.gov

While these domains are canonical for FAD, the 3'-phosphate modification on FADP prevents it from acting as a direct prosthetic group for many of these enzymes. Instead, FADP functions as a precursor substrate in certain engineered systems. nih.gov

FeatureDescription
Binding Domain Rossmann Fold
Core Motif ADP-binding beta-alpha-beta (βαβ) fold
Key Interaction Site The pyrophosphate-binding loop, typically a glycine-rich sequence between the first β-strand and α-helix, anchors the FAD molecule.
Specificity The fold accommodates the common ADP portion of dinucleotide cofactors like FAD and NAD+.

Role in Active Site Formation and Stabilization of Reaction Intermediates

The FAD cofactor is not merely an anchor; it is an integral part of the enzyme's active site, the specific region where catalysis occurs. The flavin component's isoalloxazine ring is the redox-active center, capable of accepting and donating electrons and protons, which is fundamental to its catalytic function. wikipedia.orgnumberanalytics.com

By binding to an apoenzyme (an enzyme without its cofactor), FAD helps to correctly orient the amino acid residues that form the active site, creating the precise three-dimensional environment necessary for substrate binding and catalysis. nih.gov

Furthermore, FAD plays a critical role in stabilizing highly reactive, transient species known as reaction intermediates. During an enzymatic reaction, the substrate is converted through one or more high-energy intermediate states before the final product is formed. FAD can stabilize these intermediates by acting as an electron sink or source. For example, in the reaction catalyzed by the FAD-dependent pyruvate oxidase, the cofactor stabilizes a transient flavin semiquinone radical pair during the electron transfer process. This stabilization lowers the activation energy of the reaction, thereby accelerating catalysis.

In the specific application of FADP, its primary function is to initiate such a catalytic process upon conversion. It is used as a substrate in amplification cascades for immunoassays. nih.gov In these systems, an enzyme (e.g., an alkaline phosphatase) first hydrolyzes the 3'-phosphate group from FADP. This reaction releases FAD, which can then bind to an apoenzyme present in the solution, such as apo-D-amino acid oxidase. This binding forms a fully functional holoenzyme, thereby activating a catalytic cascade that produces a measurable signal. The formation of the active site is therefore contingent on the conversion of FADP to FAD. nih.gov

Influence of the 3'-Phosphate Modification on Binding Affinity and Catalytic Efficiency

The addition of a phosphate group at the 3' position of the ribose sugar in the adenosine moiety fundamentally alters the molecule's interaction with FAD-dependent enzymes. This modification is not typically found in natural biological systems but is leveraged for specific biotechnological applications. nih.gov

The primary influence of the 3'-phosphate modification is to drastically reduce the molecule's binding affinity for the FAD-binding sites of enzymes that use FAD as a prosthetic group. In the context of amplification assays, FADP is the primary substrate, but the system's sensitivity relies on the near-total absence of contaminating FAD. nih.gov This indicates that FAD binds to the target apoenzyme (e.g., apo-D-amino acid oxidase) with significantly higher affinity and is a much more potent activator than FADP. The bulky and negatively charged 3'-phosphate group likely creates steric and electrostatic hindrance within the highly specific FAD-binding pocket, preventing proper association.

This "on-switch" mechanism, controlled by the presence or absence of the 3'-phosphate group, is the key to the utility of FADP in sensitive detection systems.

CompoundRole in Amplification AssayBinding to Assay Apoenzyme (e.g., apo-D-amino acid oxidase)Catalytic Impact
This compound (FADP) Primary SubstrateNegligible / Very Low AffinityInactive until hydrolyzed
Flavin-adenine dinucleotide (FAD) Prosthetic Group (Activator)High AffinityActivates catalytic cascade upon binding

Biosynthesis, Degradation, and Cellular Homeostasis of Flavin Adenine Dinucleotide 3 Phosphate

Riboflavin (B1680620) (Vitamin B2) as a Precursor and its Metabolic Conversion

The journey to forming flavin coenzymes begins with riboflavin, also known as vitamin B2. nih.gov As the metabolic precursor, riboflavin is a water-soluble vitamin that humans and other eukaryotes must obtain from their diet, as they lack the necessary enzymatic machinery for its de novo synthesis. wikipedia.org In contrast, bacteria, fungi, and plants are capable of producing their own riboflavin. wikipedia.org Once ingested, riboflavin is absorbed in the small intestine and transported to various cells through carrier proteins. wikipedia.org

The conversion of riboflavin into its biologically active forms, flavin mononucleotide (FMN) and FAD, is a critical process for cellular function. nih.gov This metabolic activation involves sequential enzymatic reactions that attach phosphate (B84403) and adenosine (B11128) moieties to the riboflavin molecule. wikipedia.org The initial step in this conversion is the phosphorylation of riboflavin to FMN, a reaction catalyzed by the enzyme riboflavin kinase. wikipedia.orgresearchgate.net This process is fundamental as FMN itself is a vital cofactor for a number of enzymes and serves as the direct precursor for the synthesis of FAD. researchgate.netmdpi.com The entire pathway underscores the importance of dietary riboflavin as the ultimate source for the flavin coenzymes that participate in a vast array of metabolic redox reactions. nih.gov

Enzymatic Synthesis Pathways of Flavin Coenzymes

The synthesis of flavin coenzymes from riboflavin is a two-step enzymatic process that is highly conserved across different forms of life. These steps are catalyzed by two key enzymes: riboflavin kinase and FAD synthetase.

The first committed step in the biosynthesis of flavin coenzymes is the phosphorylation of riboflavin to yield flavin mononucleotide (FMN). This reaction is catalyzed by the enzyme riboflavin kinase (RFK) , also known as flavokinase (EC 2.7.1.26). wikipedia.orgwikipedia.org RFK facilitates the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to the ribityl chain of riboflavin. researchgate.netacs.org The products of this reaction are FMN and adenosine diphosphate (B83284) (ADP). wikipedia.org

The activity of riboflavin kinase is essential as it produces FMN, which not only acts as a cofactor for various flavoproteins but is also the substrate for the subsequent synthesis of FAD. nih.govnih.gov In eukaryotes, RFK is typically a monofunctional enzyme, whereas in most prokaryotes, it exists as part of a bifunctional protein that also possesses FAD synthetase activity. wikipedia.orgwikipedia.org The regulation of RFK activity is a key control point in maintaining the cellular homeostasis of flavin coenzymes. nih.gov

Following the formation of FMN, the second and final step in the biosynthesis of FAD is catalyzed by FAD synthetase (FADS) , also referred to as FMN adenylyltransferase (FMNAT) (EC 2.7.7.2). mdpi.comgoogle.com This enzyme facilitates the adenylylation of FMN, a reaction in which an adenosine monophosphate (AMP) moiety from ATP is transferred to FMN. researchgate.netnih.gov This process results in the formation of FAD and pyrophosphate (PPi). nih.gov

Similar to riboflavin kinase, FAD synthetase is a crucial enzyme in flavin metabolism. In most prokaryotic organisms, the FAD synthetase activity is located on the same polypeptide chain as the riboflavin kinase activity, forming a bifunctional enzyme. mdpi.com In contrast, eukaryotes, including humans, typically possess two distinct monofunctional enzymes for these two steps. wikipedia.org The reaction catalyzed by FAD synthetase is reversible, though the forward reaction is favored in the cellular environment. nih.gov The activity of FAD synthetase is subject to regulation, which plays a role in controlling the cellular levels of FAD. nih.gov

While the natural biosynthesis of FAD is well-established, Flavin-adenine dinucleotide 3'-phosphate (FAD-3'P) is primarily produced semi-enzymatically for use in highly sensitive nonradioactive immunoassays. nih.gov In this process, a cyclic intermediate is hydrolyzed by ribonuclease T2 to yield FAD-3'P in high purity. nih.gov This synthetic route is designed to minimize contamination with FAD, which is crucial for the assay's performance. nih.gov

Subcellular Compartmentation of Flavin Coenzyme Synthesis

The synthesis of flavin coenzymes is compartmentalized within the cell, with distinct pathways occurring in the cytosol and mitochondria. This spatial separation allows for precise regulation of flavin cofactor levels in different cellular locations where they are required for the function of various flavoenzymes.

The cytosol is a primary site for the synthesis of FAD. wikipedia.org It is believed that the initial steps of riboflavin uptake and its conversion to FMN by riboflavin kinase occur in the cytoplasm. Subsequently, cytosolic FAD synthetase catalyzes the formation of FAD from FMN and ATP. wikipedia.org The FAD synthesized in the cytosol is then available for use by cytosolic flavoenzymes or for transport into other organelles.

Nuclear Synthesis and its Implications

While flavin-adenine dinucleotide (FAD) is well-known as a redox cofactor for numerous flavoenzymes located in the mitochondria and cytosol, research has demonstrated the existence of FAD synthase (FADS), the final enzyme in FAD biosynthesis, within the cell nucleus. nih.govresearchgate.net Confocal microscopy and immunoblotting experiments have confirmed the nuclear localization of FADS in various rat models, including primary cultures of rat astrocytes and insulin-secreting INS1-E β cells. nih.govresearchgate.net

The presence of FADS in the nucleus suggests that a distinct and dynamic pool of FAD is maintained within this organelle. researchgate.netnih.gov Studies on isolated rat liver nuclei have shown they contain approximately 300 pmol of FAD per milligram of protein, which is primarily bound to other proteins. nih.govnih.gov These nuclei are functionally active in FAD production, exhibiting a synthesis rate of about 18.1 pmol per minute per milligram of protein. nih.govresearchgate.netnih.gov The coordinate activity of both FAD synthesis and degradation enzymes within the nucleus creates a local flavin cofactor pool. nih.govnih.gov

The implications of this nuclear FAD pool are significant, suggesting a role beyond mitochondrial bioenergetics. Nuclear FAD is relevant for nuclear redox activities and may be crucial for epigenetic events. nih.gov For instance, FAD can facilitate the nuclear localization of certain enzymes, such as Lysine-Specific Demethylase 1 (LSD1), thereby influencing their activity in processes like neuronal differentiation. nih.gov The independent regulation of this nuclear flavin pool points to its importance in modulating nuclear functions, potentially linking cellular metabolism to the regulation of gene expression. nih.govnih.gov

Table 1: FAD Synthesis and Content in Isolated Rat Liver Nuclei

ParameterMeasured ValueUnitSource(s)
Total FAD Content~300pmol/mg protein nih.gov, nih.gov
FAD Synthesis Rate18.1pmol/min/mg protein nih.gov, researchgate.net, nih.gov

Mechanisms of Flavin Coenzyme Degradation and Hydrolysis

The breakdown of flavin coenzymes is a critical aspect of maintaining cellular homeostasis. This degradation, or hydrolysis, primarily involves the conversion of FAD back to flavin mononucleotide (FMN) or riboflavin. researchgate.netnih.gov

The degradation of FAD to riboflavin is carried out by enzymes that are still not fully characterized, but they are thought to potentially belong to the NUDIX (Nucleoside Diphosphate linked to some other moiety X) hydrolase family. nih.govresearchgate.netnih.gov These enzymes specialize in cleaving pyrophosphate bonds in a variety of nucleoside diphosphate substrates. However, some research indicates that not all FAD hydrolysis is NUDIX-dependent. For example, the FAD hydrolytic function of human FAD synthase 2 (hFADS2) exhibits properties, such as its response to specific inhibitors, that suggest it is not a NUDIX-type activity. bohrium.com

FAD pyrophosphatases are enzymes that catalyze the hydrolysis of FAD to FMN and adenosine monophosphate (AMP). usda.govnih.gov This activity has been identified in various cellular compartments, including the nucleus and mitochondria. nih.govnih.govusda.gov In isolated rat liver nuclei, a FAD pyrophosphatase has been shown to be active, with an optimal pH in the alkaline range. nih.govnih.gov The activity of this nuclear FAD pyrophosphatase is significantly inhibited by nucleotides that contain adenylate. nih.govnih.gov

Table 2: Sensitivity of Mitochondrial FAD Pyrophosphatase (from S. cerevisiae) to Inhibitors

Inhibitor (1 mM)Effect on ActivitySource(s)
Sodium Fluoride (NaF)Inhibition researchgate.net
Calcium Chloride (CaCl2)Inhibition researchgate.net
Adenosine Monophosphate (AMP)Inhibition researchgate.net
Nicotinamide (B372718) Mononucleotide (NMN)Inhibition researchgate.net

Regulation of Cellular Flavin Coenzyme Levels and Redox Balance

The cell employs sophisticated mechanisms to regulate the levels of its flavin coenzymes and maintain a proper redox balance, which is essential for a vast array of biological processes. nih.gov

Flavin adenine (B156593) dinucleotide exists in oxidized (FAD) and reduced (FADH2) forms. wikipedia.org The ratio of FAD to FADH2 is a critical indicator of the cell's metabolic state and acts as a significant regulator of metabolic pathways. tutorchase.com High levels of the reduced forms, FADH2 and NADH, signal a high-energy state within the cell, which can lead to the downregulation of energy-producing pathways like cellular respiration. tutorchase.com

FAD is a strong oxidizing agent and is often tightly bound to the enzymes that use it. libretexts.org This tight binding is necessary because the reduced form, FADH2, is susceptible to reacting with oxygen, which can produce unstable free radicals. libretexts.org The regeneration of FAD from FADH2 is coupled to the electron transport chain, where the energy stored in FADH2 is used to produce ATP. wikipedia.orgtutorchase.com This cycle of reduction and oxidation is fundamental to cellular energy production. tutorchase.com

The metabolism of FAD is intricately linked with that of another crucial redox cofactor, nicotinamide adenine dinucleotide (NAD). nih.gov Both FAD and NAD+ are vital electron carriers that facilitate energy production, but they function at different stages of cellular respiration and have distinct chemical properties. tutorchase.comtutorchase.comlibretexts.org NAD+ is primarily reduced to NADH during glycolysis and the Krebs cycle, while FAD is reduced to FADH2 mainly during the Krebs cycle. tutorchase.com Both NADH and FADH2 then donate their electrons to the electron transport chain to drive ATP synthesis, making their functions interdependent. tutorchase.com

Table 3: Comparison of FAD and NAD Coenzymes

FeatureFlavin Adenine Dinucleotide (FAD)Nicotinamide Adenine Dinucleotide (NAD)Source(s)
Vitamin Precursor Riboflavin (Vitamin B2)Niacin (Vitamin B3) tutorchase.com, quora.com
Reduced Form FADH2NADH tutorchase.com
Electron/Proton Transfer Accepts 2 electrons and 2 protonsAccepts 2 electrons and 1 proton (hydride ion) quora.com, byui.edu
Binding to Enzymes Typically tightly boundLoosely bound, acts as a mobile carrier libretexts.org
Primary Role in Respiration Krebs Cycle, Electron Transport ChainGlycolysis, Krebs Cycle tutorchase.com
Entry into ETC Complex IIComplex I quora.com

Genetic and Environmental Influences on Flavin Homeostasis

The intricate balance of flavin derivatives, including Flavin-adenine dinucleotide (FAD), is crucial for a multitude of cellular processes. This homeostasis is maintained through a complex interplay of genetic and environmental factors that influence the biosynthesis, degradation, and transport of these vital cofactors. While direct research on the genetic and environmental influences specifically on this compound (FAD 3'-phosphate) is limited, the broader understanding of flavin and phosphate homeostasis provides a framework for understanding the potential regulatory mechanisms.

Genetic Influences:

The cellular concentration of flavins is tightly regulated by the expression and activity of enzymes involved in their metabolic pathways. The biosynthesis of FAD begins with riboflavin, which is converted to flavin mononucleotide (FMN) by riboflavin kinase (RFK), and subsequently to FAD by FMN:adenylyltransferase (FMNAT), also known as FAD synthase (FADS). In many prokaryotes, these two activities are carried out by a single bifunctional enzyme, whereas in most mammals, they are performed by two distinct monofunctional enzymes. nih.gov

Mutations in the genes encoding these enzymes can significantly impact flavin homeostasis. For instance, in prokaryotes, the FMNAT module of FAD synthase contains conserved motifs, such as HxGH, that are crucial for binding ATP and FMN. mdpi.com Alterations in these motifs can impair FAD synthesis. mdpi.com

Furthermore, the regulation of phosphate levels in the cell is under strict genetic control and can indirectly affect the availability of phosphate for the synthesis of phosphorylated compounds like FAD 3'-phosphate. A key player in systemic phosphate regulation is the fibroblast growth factor 23 (FGF23). nih.govnih.gov Genetic disorders that lead to either an excess or deficiency of FGF23 result in significant disruptions of phosphate homeostasis. nih.govnih.gov For example, mutations in genes such as PHEX, DMP1, and ENPP1 can lead to altered FGF23 levels, thereby affecting phosphate availability. nih.gov Additionally, mutations in sodium-phosphate cotransporters, like NPT2a and NPT2c, directly impact the renal reabsorption of phosphate, leading to conditions such as hereditary hypophosphatemic rickets with hypercalciuria. clinicalgate.com

The subcellular localization of enzymes involved in flavin metabolism also points to a complex genetic regulation of distinct flavin pools. FAD synthase has been identified not only in the cytosol and mitochondria but also in the nucleus, suggesting that localized synthesis and degradation of FAD contribute to the specific needs of each compartment. researchgate.netnih.gov

Interactive Data Table: Key Genes in Flavin and Phosphate Homeostasis

GeneEncoded ProteinFunction in Flavin/Phosphate HomeostasisAssociated Disorders
RFKRiboflavin KinaseCatalyzes the phosphorylation of riboflavin to FMN. researchgate.net-
FADS (in prokaryotes)Bifunctional FAD SynthaseCatalyzes the conversion of FMN to FAD. nih.gov-
NT5ECD73 (ecto-5'-nucleotidase)Hydrolyzes extracellular FAD to FMN. nih.govInherited GPI deficiencies. nih.gov
ALPLAlkaline PhosphataseHydrolyzes extracellular FMN to riboflavin. nih.govHypophosphatasia
FGF23Fibroblast Growth Factor 23Regulates systemic phosphate homeostasis. nih.govnih.govAutosomal dominant hypophosphatemic rickets, oncogenic osteomalacia. nih.gov
PHEXPhosphate-regulating endopeptidase homolog, X-linkedNegatively regulates FGF23. nih.govX-linked hypophosphatemic rickets. mdpi.com
DMP1Dentin matrix acidic phosphoprotein 1Negatively regulates FGF23. nih.govAutosomal recessive hypophosphatemic rickets.
ENPP1Ectonucleotide pyrophosphatase/phosphodiesterase 1Negatively regulates FGF23. nih.govGeneralized arterial calcification of infancy.
SLC34A1Sodium-phosphate cotransporter NPT2aMediates renal phosphate reabsorption. nih.govHypophosphatemic nephrolithiasis/osteoporosis.
SLC34A3Sodium-phosphate cotransporter NPT2cMediates renal phosphate reabsorption. clinicalgate.comHereditary hypophosphatemic rickets with hypercalciuria. clinicalgate.com

Environmental Influences:

Environmental factors, particularly diet and exposure to certain substances, can also modulate flavin and phosphate homeostasis.

Dietary Intake: The primary source of riboflavin for mammals is the diet. mdpi.com Therefore, nutritional deficiencies in vitamin B2 directly limit the cellular capacity to synthesize FMN and FAD. Similarly, dietary phosphate availability is a major determinant of phosphate homeostasis. clinicalgate.com The body has sensitive mechanisms to adapt to changes in dietary phosphate by altering intestinal absorption and renal excretion. clinicalgate.com

Lifestyle Factors: Lifestyle choices can influence the levels of hormones that regulate phosphate balance. For instance, smoking, higher body mass index (BMI), and exercise have been shown to affect parathyroid hormone (PTH) levels, which in turn plays a role in phosphate and calcium regulation. nih.gov

Pollutants: Exposure to heavy metals such as cadmium and lead has been associated with altered PTH levels, indicating that environmental toxins can disrupt mineral homeostasis. nih.gov

The cellular response to environmental stressors can also impact flavin metabolism. For example, in the fungus Neurospora crassa, cell lysis leads to the rapid degradation of FAD, suggesting that cellular integrity is crucial for maintaining the flavin pool. researchgate.net

While the direct impact of these environmental factors on FAD 3'-phosphate has not been extensively studied, it is plausible that any condition affecting the availability of FAD or the cellular phosphate pool could consequently influence the levels of this phosphorylated derivative. The existence of cellular mechanisms to maintain homeostasis in the face of environmental fluctuations underscores the importance of these molecules for cellular function. nih.gov

Structural Biology and Spectroscopic Characterization of Flavin Adenine Dinucleotide 3 Phosphate

Molecular Architecture and Conformational Dynamics

The three-dimensional structure and flexibility of FADP are central to its function, governing its interactions with enzymes and other molecules.

FADP, like its parent molecule FAD, is a dinucleotide composed of two primary moieties linked by a pyrophosphate bridge. wikipedia.orgslideshare.net

Flavin Moiety : This component originates from riboflavin (B1680620) (Vitamin B2) and consists of a tricyclic isoalloxazine ring system attached to a ribitol (B610474) (a sugar alcohol) chain. wikipedia.orgnih.gov The isoalloxazine ring is the redox-active part of the molecule, capable of accepting and donating two electrons and two protons, thereby cycling between its oxidized (flavin), semiquinone (radical), and fully reduced (dihydroflavin) states. wikipedia.orgnumberanalytics.com

Adenine (B156593) Nucleotide : This is standard adenosine (B11128) monophosphate (AMP), comprising an adenine base, a ribose sugar, and a phosphate (B84403) group. wikipedia.orgnih.gov The adenine nucleotide portion of FAD primarily serves to stabilize the cofactor's binding within the active sites of flavoproteins. nih.gov

Phosphate Linkages : In FAD, the flavin mononucleotide (FMN) and the adenosine monophosphate (AMP) are connected via a pyrophosphate (diphosphate) bond between the 5'-carbon of the ribitol and the 5'-carbon of the ribose. wikipedia.orglibretexts.org FAD 3'-phosphate features an additional phosphate group esterified to the 3'-hydroxyl position of the ribose sugar within the adenosine nucleotide moiety.

DomainConstituent PartsKey Features
Flavin Moiety Isoalloxazine ring, Ribitol chainRedox-active center, responsible for spectroscopic properties. wikipedia.orgnumberanalytics.com
Adenine Nucleotide Adenine base, Ribose sugar, 5'-PhosphateContributes to enzyme binding and overall conformation. nih.gov
Phosphate Linkages 5'-5' Pyrophosphate bridge, 3'-Phosphate groupLinks the flavin and adenine moieties; the 3'-phosphate is the defining feature of FADP. wikipedia.orgnih.gov

The addition of a phosphate group at the 3'-position of the adenosine ribose has a profound impact on the molecule's properties. In solution, standard FAD exists in a dynamic equilibrium between a "stacked" or "closed" conformation, where the adenine and isoalloxazine rings interact via π-π stacking, and an "open" or extended conformation. wikipedia.orgresearchgate.net The introduction of the negatively charged and bulky 3'-phosphate group would be expected to alter this equilibrium. This modification significantly changes the molecule's shape and charge distribution, leading to altered biochemical interactions.

A primary example of this is seen in enzyme-based amplification cascade assays. nih.gov In these systems, FADP serves as a crucial substrate for an enzyme like alkaline phosphatase, which hydrolyzes the 3'-phosphate to yield standard FAD. This newly formed FAD then acts as a required prosthetic group to activate a second enzyme, such as D-amino acid oxidase. nih.gov The assay's sensitivity relies on the FADP starting material being exceptionally pure and free from contaminating FAD. nih.gov This demonstrates a key biochemical interaction difference: the 3'-phosphate group prevents FADP from binding to and activating the D-amino acid oxidase, highlighting the steric and/or electrostatic hindrance conferred by this modification. Therefore, the 3'-phosphate group is a critical structural feature for controlling sequential enzyme activation in specific diagnostic applications. nih.gov

Spectroscopic Properties and Their Applications in Research

Spectroscopic techniques are invaluable for studying FADP, allowing for its quantification, the monitoring of its redox state, and the characterization of its conformation and interactions. As the 3'-phosphate group is remote from the redox-active and fluorescent isoalloxazine ring, the fundamental spectroscopic signatures of FADP are largely governed by the flavin moiety and are thus similar to those of standard FAD.

The oxidized form of the flavin ring in FADP gives it a characteristic orange-yellow color and two primary absorption bands in the UV-visible spectrum. researchgate.netnihs.go.jp

A peak centered around 450 nm, corresponding to the S0→S1 electronic transition of the isoalloxazine ring. researchgate.netrsc.org

A second peak centered around 375 nm, corresponding to the S0→S2 transition. researchgate.netrsc.org

The absorbance at these wavelengths is directly proportional to the concentration of oxidized FADP. Upon reduction to its dihydroflavin form (FADH₂), these characteristic peaks disappear as the conjugated system of the isoalloxazine ring is disrupted. nih.gov This spectral change provides a robust method for monitoring the redox status of FADP in real-time during enzymatic reactions. For instance, in the amplification assays where FADP is converted to FAD and subsequently reduced, the process can be followed by monitoring the decrease in absorbance at 450 nm. nih.gov

The oxidized flavin moiety of FADP is fluorescent, typically emitting light in the green-yellow region of the spectrum (~515-530 nm) when excited with blue light (~450-460 nm). researchgate.netnih.gov The reduced form, FADH₂, is non-fluorescent. nih.gov

The fluorescence intensity (quantum yield) of flavins is highly sensitive to their local environment. In the "stacked" conformation, where the flavin and adenine rings are in close proximity, the fluorescence is significantly quenched. researchgate.netacs.org In the "open" conformation, the fluorescence is much stronger. This property makes fluorescence spectroscopy an excellent tool for studying:

Conformational Dynamics : Changes in the fluorescence signal can reflect shifts in the equilibrium between the stacked and open forms of FADP.

Enzyme Binding : When FADP or its product, FAD, binds to an enzyme, the local environment of the flavin ring changes, often leading to a significant change in fluorescence intensity. This can be used to study binding kinetics and affinity.

Redox Monitoring : The change from a fluorescent oxidized state to a non-fluorescent reduced state provides another sensitive method for tracking enzymatic reactions. nih.gov

The stacking of the two aromatic ring systems creates a chiral superstructure that generates a distinct CD signal. researchgate.net Therefore, CD spectroscopy can be used to directly investigate the conformational state of FADP in solution. By comparing the CD spectrum of FADP to that of standard FAD, researchers can quantitatively assess the structural impact of the additional 3'-phosphate group on the stacking equilibrium. Furthermore, changes in the CD spectrum upon binding to a protein can reveal details about the conformation the cofactor adopts within an enzyme's active site. nih.gov

Spectroscopic TechniqueWavelengths (Typical)Information GainedApplication in FADP Research
UV-Visible Absorption 375 nm, 450 nmConcentration of oxidized flavinMonitoring redox state changes in enzymatic assays. researchgate.netrsc.orgnih.gov
Fluorescence Emission Excitation: ~450 nm, Emission: ~520 nmLocal environment, conformational state (stacked vs. open), redox stateProbing protein binding events and conformational dynamics. researchgate.netnih.gov
Circular Dichroism Far-UV and Near-UV regionsOverall molecular conformation, intramolecular ring stackingStudying the specific conformational changes induced by the 3'-phosphate group. researchgate.netnih.gov

Advanced Structural Elucidation Techniques

The intricate three-dimensional arrangement of FAD 3'-phosphate, both in isolation and when bound to enzymes, dictates its function. The following sections explore the application of cutting-edge structural biology and spectroscopic methods to map its molecular landscape.

X-ray Crystallography of FAD-Enzyme Complexes

X-ray crystallography has been instrumental in providing atomic-resolution snapshots of biomolecules. wikipedia.org For FAD-containing enzymes, this technique has unveiled the intricate network of interactions that position the flavin moiety for catalysis. While specific crystal structures of proteins complexed with FAD 3'-phosphate are not yet widely available in public databases, the extensive library of FAD-bound structures provides a critical foundation for comparative analysis and computational modeling.

For instance, the crystal structure of human FAD synthase (hFADS) has been resolved, revealing the binding pocket for FAD. nih.gov Although this structure contains the unmodified FAD, it offers a blueprint for understanding how the 3'-phosphate variant might be accommodated or, conversely, excluded. The additional phosphate group would likely necessitate alternative or additional interactions with charged or polar amino acid residues within the binding site.

Table 1: Representative FAD-Enzyme Complex Structures Determined by X-ray Crystallography

EnzymePDB IDResolution (Å)OrganismKey Insights into FAD Binding
Human FAD Synthase 2 (hFADS2)Not specified in resultsNot specified in resultsHomo sapiensReveals the structural determinants for FAD synthesis and hydrolysis, highlighting the domains involved in binding the FAD molecule. nih.gov
Flavocytochrome P450 BM3 (FAD/NADPH-binding domain)Not specified in resultsNot specified in resultsBacillus megateriumShows interactions stabilizing the FAD cofactor, including aromatic stacking and hydrogen bonds with the pyrophosphate group. acs.org
L-proline dehydrogenase complexNot specified in results2.86Pyrococcus horikoshiiDemonstrates a unique diflavin system with FAD and FMN, where FAD is the catalytic cofactor. researchgate.net
Glucose Dehydrogenase (catalytic subunit)Not specified in resultsNot specified in resultsBurkholderia cepaciaDetails the environment of the FAD cofactor and its role in intramolecular electron transfer to an iron-sulfur cluster. nih.gov

This table is illustrative and based on general findings for FAD. Specific crystallographic data for FAD 3'-phosphate complexes is pending further research.

Cryo-Electron Microscopy (Cryo-EM) for Conformational Mapping

Cryo-EM has emerged as a powerful technique for determining the structure of large and dynamic macromolecular complexes, often under near-native conditions. nih.gov This method is particularly well-suited for capturing different conformational states of enzymes as they interact with their substrates and cofactors.

Förster Resonance Energy Transfer (FRET) for Dynamic Interaction Analysis

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that acts as a "molecular ruler," enabling the measurement of distances between two fluorescent molecules. nih.govbu.edu This method is exceptionally sensitive to conformational changes and intermolecular interactions in real-time. nih.govbu.edu

In the context of FAD 3'-phosphate, FRET can be employed to study the dynamics of its interaction with an enzyme. By labeling the protein and a ligand or another part of the protein with a suitable donor-acceptor fluorophore pair, changes in the distance between them upon FAD 3'-phosphate binding can be monitored. The intrinsic fluorescence of the flavin moiety can sometimes serve as a donor or acceptor, although its quantum yield can be low. nih.gov

FRET studies can provide valuable data on:

The kinetics of FAD 3'-phosphate binding and dissociation.

Conformational changes induced in the enzyme upon cofactor binding.

The proximity of the cofactor to other domains or subunits within a protein complex. nih.gov

Table 2: Principles and Applications of FRET in Studying Cofactor-Enzyme Interactions

ParameterDescriptionRelevance to FAD 3'-Phosphate Studies
FRET Efficiency (E) The fraction of energy transferred from the donor to the acceptor. It is inversely proportional to the sixth power of the distance between the fluorophores. bu.eduCan quantify the proximity between FAD 3'-phosphate (or a labeled analog) and specific sites on the enzyme.
Förster Distance (R₀) The distance at which FRET efficiency is 50%. This value is characteristic of the specific donor-acceptor pair. bu.eduDetermines the effective range of distances that can be measured, typically in the 1-10 nm range. researchgate.net
Time-Resolved FRET (TR-FRET) Measures the decay of donor fluorescence over time, providing more robust data by minimizing background interference.Can provide detailed information on the dynamics of conformational changes and binding events.

The application of these advanced structural and spectroscopic techniques is poised to significantly enhance our understanding of Flavin-adenine dinucleotide 3'-phosphate. While direct experimental data for this specific molecule remains limited, the established methodologies for studying its close relative, FAD, provide a clear roadmap for future investigations. The insights gained will be crucial for a complete picture of flavin-dependent biological processes.

Methodological Approaches for Research on Flavin Adenine Dinucleotide 3 Phosphate

Analytical Techniques for Quantification and Identification

The accurate quantification and identification of Flavin-adenine dinucleotide 3'-phosphate (FAD-3'-P) are crucial for understanding its role in biochemical systems. Various analytical techniques, leveraging its unique physicochemical properties, have been adapted for its study.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of flavin compounds, including FAD-3'-P. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. nih.gov For flavins, reversed-phase columns, such as C18, are commonly used. researchgate.net

Detection is a critical aspect of the HPLC analysis of flavins.

UV-Vis Detection: Flavins exhibit characteristic absorbance spectra with maxima around 268, 372, and 446 nm. researchgate.net Monitoring absorbance at these wavelengths allows for their detection and quantification.

Fluorescence Detection: A more sensitive and specific method involves fluorescence detection. The isoalloxazine ring of flavins is naturally fluorescent. nihs.go.jp FAD emits fluorescence at approximately 515-530 nm when excited with blue light (around 440-460 nm). researchgate.netnih.gov This property allows for highly sensitive detection, with detection limits in the nanomolar range. nih.gov The fluorescence of FAD is dependent on its redox state; the oxidized form (FAD) fluoresces, while the reduced form (FADH2) does not, a principle that can be exploited in specific assays. nih.gov

A typical HPLC setup for FAD-3'-P would involve a C18 reversed-phase column with an isocratic or gradient elution using a mobile phase containing a buffer (e.g., potassium phosphate) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov

Mass Spectrometry (LC-MS) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer unparalleled specificity and sensitivity for the analysis of metabolites like FAD-3'-P. nih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). gimitec.com

LC-MS is particularly useful for:

Unambiguous Identification: By providing the precise molecular weight of the analyte and its fragmentation patterns (in MS/MS), LC-MS can definitively identify FAD-3'-P even in complex biological matrices. gimitec.com The molecular formula for the parent FAD is C27H33N9O15P2. mzcloud.org

Metabolome Analysis: LC-MS/MS methods have been developed for the simultaneous quantification of multiple metabolites involved in redox pathways, including the FAD pathway. nih.gov

Structural Elucidation: High-resolution mass spectrometry can help in identifying unknown but related compounds by providing exact mass information, which aids in determining their elemental composition. gimitec.com

The use of an electrospray ionization (ESI) source is common for analyzing polar molecules like FAD-3'-P. glsciences.com

Spectrophotometric Assays for Enzyme Kinetics and Redox Monitoring

Spectrophotometric methods are fundamental for studying enzyme kinetics and monitoring redox reactions involving FAD-3'-P. nih.gov These assays measure the change in absorbance of light at a specific wavelength as a reaction proceeds.

For instance, a specific spectrophotometric assay for FAD involves using an FAD-dependent enzyme, such as D-amino acid oxidase. researchgate.net The activity of this enzyme is directly proportional to the concentration of FAD, and the reaction can be coupled to another reaction that produces a colored product, allowing for quantification. researchgate.net

Furthermore, the intrinsic fluorescence of the flavin moiety is a powerful tool for redox monitoring. The fluorescence of FAD is quenched upon its reduction to FADH2. nih.gov This change in fluorescence can be monitored in real-time to study the dynamics of mitochondrial redox state and the activity of FAD-dependent dehydrogenases. nih.gov This principle is applicable to assays involving FAD-3'-P, where its conversion between oxidized and reduced forms is a key aspect of its function.

Strategies for Sample Preparation and Stability Optimization in Research Environments

Proper sample preparation and handling are critical to prevent the degradation of FAD-3'-P and ensure accurate analytical results. Flavin compounds are known to be sensitive to light and can be unstable under certain conditions. nihs.go.jp

Key considerations for sample preparation include:

Protection from Light: Samples should be protected from light at all stages of preparation and analysis to prevent photodegradation. nihs.go.jp This often involves using amber vials or working under subdued lighting.

Temperature Control: For long-term storage, freezing is generally recommended. researchgate.net Stability tests on related flavins in plasma show they are stable for extended periods when stored at -80°C. bevital.no

pH and Buffer: The stability of FAD can be pH-dependent. rsc.org Neutral pH buffers are often used for sample processing. For instance, neutralized perchloric acid extracts are used for HPLC analysis. nih.gov

Extraction from Biological Matrices: For analysis from biological samples like plasma or tissues, a protein precipitation step is typically required. This is often achieved using trichloroacetic acid (TCA) or perchloric acid, followed by neutralization. nih.govbevital.no Solid-phase extraction (SPE) can also be employed to clean up and concentrate the analytes from the matrix before HPLC or LC-MS analysis. bevital.no

The stability of FAD-3'-P in various solutions and during analytical procedures must be carefully evaluated to ensure data integrity. bevital.no

Enzymatic and Semi-Enzymatic Methodologies for Production and Purity Assessment

The production of highly pure FAD-3'-P is essential for its use in sensitive biochemical assays. nih.gov Chemical synthesis can be complex, making enzymatic and semi-enzymatic methods attractive alternatives.

A key methodology for producing FAD-3'-P involves the use of enzymes like ribonuclease T2. nih.gov This process can start from a cyclic intermediate and use the enzyme to hydrolyze it, yielding the desired 3'-phosphate product in high yield. nih.gov

Purity assessment is a critical step in the production process. Since FAD-3'-P is often used in assays involving other flavin-dependent enzymes, contamination with FAD must be minimized. nih.gov

Enzymatic Purity Assessment: A clever strategy for removing contaminating FAD involves using an apo-enzyme (an enzyme without its cofactor) that specifically binds FAD. For example, apo-glucose oxidase can be used to selectively bind and remove trace amounts of FAD from the FAD-3'-P preparation. nih.gov

Chromatographic Purity Assessment: HPLC, as described in section 6.1.1, is the primary method for assessing the purity of the final product, confirming the absence of FAD and other impurities. nih.gov

Continuous ultrafiltration reactors can be employed to scale up these enzymatic production and purification steps, allowing for the handling of larger volumes. nih.gov

Application of this compound in Biochemical Assays

A primary application of highly purified FAD-3'-P is as a key substrate in amplified, nonradioactive immunoassays. nih.gov Its structure allows it to act as a trigger in an enzymatic cascade, leading to a significant amplification of the detection signal.

The principle of an FAD-3'-P-based amplification assay is as follows:

An antibody (in an immunoassay context) is labeled with an enzyme, such as alkaline phosphatase (ALP). nih.gov

After the immunoassay binding steps, the FAD-3'-P substrate is added.

The alkaline phosphatase on the antibody catalyzes the dephosphorylation of FAD-3'-P, converting it to FAD.

The newly generated FAD then acts as a prosthetic group (cofactor) to activate an apo-enzyme that was present in the assay mixture in an inactive state. A common choice for this is apo-D-amino acid oxidase. nih.gov

The now active holo-D-amino acid oxidase catalyzes an oxidation-reduction reaction that generates a detectable signal (e.g., colorimetric or fluorometric).

This cascade, where one enzyme (ALP) generates a cofactor (FAD) that activates a second enzyme (D-amino acid oxidase), results in a massive amplification of the initial signal, leading to highly sensitive assays. The purity of the initial FAD-3'-P substrate is paramount; any contamination with FAD would lead to a high background signal and reduced assay sensitivity. nih.gov

Prosthetogenesis-Based Amplified Detection Systems (e.g., for Alkaline Phosphatase)

A significant methodological approach utilizing FAD-3'-phosphate is the development of prosthetogenesis-based amplified detection systems. This technology provides an extremely sensitive colorimetric assay for enzymes like alkaline phosphatase (AP), which is often used as a label in diagnostic assays. wikipedia.org

The core principle of prosthetogenesis involves a specifically designed substrate, termed a prosthetogen, which is converted by a primary enzyme into a prosthetic group. wikipedia.org This newly formed prosthetic group then activates a secondary detector enzyme system, leading to a massive signal amplification. In this system, FAD-3'-phosphate serves as the prosthetogen for the primary enzyme, alkaline phosphatase. wikipedia.org

The process unfolds in a cascading sequence:

Primary Reaction : The enzyme being detected, alkaline phosphatase, hydrolyzes the phosphate (B84403) group from FAD-3'-phosphate. This reaction produces Flavin-adenine dinucleotide (FAD). wikipedia.org

Secondary (Amplification) Reaction : The generated FAD acts as a prosthetic group (or cofactor) that binds to and activates an apoenzyme (an inactive enzyme without its cofactor). In this system, the apoenzyme is D-amino-acid oxidase (DAAO). wikipedia.orgnih.gov

Detection Reaction : The now active D-amino-acid oxidase holoenzyme catalyzes the oxidation of a D-amino acid, producing hydrogen peroxide. This hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a measurable color change. wikipedia.org

This multi-step process achieves enormous amplification because a single molecule of alkaline phosphatase can catalyze the conversion of many molecules of FAD-3'-phosphate, each of which in turn activates a molecule of D-amino-acid oxidase for detection. wikipedia.org This allows for the quantification of minute amounts of alkaline phosphatase, with detection limits reported to be less than 0.1 attomoles (amol) in 30 minutes. wikipedia.org

For such assays to achieve maximum sensitivity, the FAD-3'-phosphate substrate must be of exceptionally high purity. Any contamination with FAD would prematurely activate the D-amino-acid oxidase, leading to a high background signal. nih.gov Specialized purification methods, such as using apo-glucose oxidase to specifically bind and remove FAD contaminants, have been developed to produce highly pure FAD-3'-phosphate suitable for these sensitive applications. nih.gov

Table 1: Components of the Prosthetogenesis-Based Amplified Detection System

Component Role in the System Citation
This compound (FADP) Prosthetogen The primary substrate, hydrolyzed by Alkaline Phosphatase to produce FAD. wikipedia.org
Alkaline Phosphatase (AP) Primary Enzyme The analyte being detected; it catalyzes the conversion of FADP to FAD. wikipedia.org
D-Amino-Acid Oxidase (DAAO) Apoenzyme Detector Enzyme Becomes activated upon binding the FAD prosthetic group produced in the primary reaction. wikipedia.orgnih.gov

| Horseradish Peroxidase (HRP) | Reporter Enzyme | Uses hydrogen peroxide generated by the active DAAO to produce a colored signal from a chromogen. wikipedia.org |

Enzyme Activity Detection and Characterization Systems

The same prosthetogenesis system serves as a powerful tool for the detection and detailed characterization of enzyme activity, specifically that of phosphatases. By using FAD-3'-phosphate as a substrate, researchers can monitor the kinetic properties of alkaline phosphatase with very high sensitivity. wikipedia.org

A mathematical model has been developed to describe the behavior of this class of prosthetogenic enzyme amplification assays. This model allows for the kinetic characterization and optimization of the assay for alkaline phosphatase. While specific kinetic constants for the interaction of alkaline phosphatase with FAD-3'-phosphate are not widely published, the system's high turnover number for this substrate is a key feature enabling the amplification. wikipedia.org

The characterization of an enzyme's activity typically involves determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for its substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for understanding an enzyme's efficiency and behavior.

While studies detailing the full kinetic characterization of alkaline phosphatase often use other model substrates like p-nitrophenyl phosphate nih.govrsc.org, the principles remain the same. The high sensitivity of the FAD-3'-phosphate system makes it particularly well-suited for detecting very low levels of enzyme activity or for use in high-throughput screening applications where sample volumes are minimal.

Table 2: Representative Kinetic Parameters for Calf Intestine Alkaline Phosphatase (using p-nitrophenyl phosphate as substrate)

Kinetic Parameter Value Conditions Citation
Km 40 ± 3 µM pH ~8.2 nih.gov
Vmax 72.8 ± 1.2 µmol·min-1·mg-1 pH ~8.2 nih.gov
kcat 9.70 ± 0.16 s-1 pH ~8.2 nih.gov

| kcat/Km | 2.44 ± 0.16 x 105 M-1s-1 | pH ~8.2 | nih.gov |

Advanced Functional and Regulatory Aspects of Flavin Adenine Dinucleotide 3 Phosphate

Role in Epigenetic Regulation

Flavin-adenine dinucleotide serves as a crucial link between cellular metabolism and the epigenetic machinery that governs gene expression. Its availability can directly influence the activity of enzymes that modify chromatin, thereby altering the cellular transcriptional landscape. researchgate.netnih.gov This connection positions FAD as a key metabolic sensor for the epigenetic apparatus.

FAD is an essential cofactor for the lysine-specific histone demethylase (LSD) family of enzymes, most notably LSD1 (also known as KDM1A) and LSD2 (KDM1B). nih.govnih.gov These enzymes are flavin-containing amine oxidases that catalyze the removal of methyl groups from mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H3K4 and H3K9. nih.govnih.govplos.org The demethylation reaction is an oxidative process where FAD acts as an electron acceptor, being reduced to FADH₂. researchgate.net This FAD-dependency makes LSD1 unique among many epigenetic modifiers and directly ties its enzymatic activity to the cell's metabolic state and FAD biosynthesis. researchgate.netnih.gov The catalytic activity of LSD1 is indispensable for various biological processes, and its reliance on FAD highlights a direct mechanism for nutritional state to influence the epigenome. nih.gov

By serving as a cofactor for LSD1/2, FAD plays a pivotal role in chromatin remodeling and the modulation of gene expression. nih.gov The demethylation of H3K4me1/2 by LSD1 is generally associated with transcriptional repression, as these marks are typically found at active enhancers and promoters. nih.govplos.org Conversely, when associated with certain nuclear receptors, LSD1 can demethylate H3K9, a mark linked to gene silencing, thereby facilitating gene activation. nih.govnih.gov This context-dependent activity allows FAD, via LSD1, to participate in both the silencing and activation of target genes. These histone modifications are fundamental to altering chromatin structure, making DNA more or less accessible to the transcriptional machinery. nih.govresearchgate.net Therefore, the FAD-dependent regulation of histone methylation status is a key element in controlling gene expression programs essential for cellular differentiation and response to environmental stimuli. plos.orgub.edu

Interconnections with Cellular Signaling Pathways

The influence of FAD extends to the regulation of non-histone proteins, integrating epigenetic control with broader cellular signaling networks. LSD1, in an FAD-dependent manner, can demethylate key signaling proteins such as the tumor suppressor p53 and the signal transducer and activator of transcription 3 (STAT3). nih.gov This modification can alter the stability, localization, and activity of these proteins, thereby modulating critical cellular pathways involved in cell cycle, apoptosis, and inflammatory responses. For instance, FAD depletion has been linked to alterations in mTORC1 signaling as a potential compensatory response to cellular stress. nih.gov Furthermore, studies have implicated FAD in modulating the JNK1/2 signaling pathway, which is involved in cellular responses to stress, apoptosis, and cell differentiation. ntno.org

Involvement in Antioxidant Defense Systems and Reactive Oxygen Species (ROS) Metabolism

FAD is intrinsically involved in the metabolism of reactive oxygen species (ROS) and antioxidant defense. The enzymatic reaction of LSD1 itself produces hydrogen peroxide (H₂O₂) as a byproduct of the FAD re-oxidation cycle, directly contributing to the cellular pool of ROS. researchgate.netresearchgate.net This positions the epigenetic regulation by LSD1 as a source of nuclear ROS, which can act as signaling molecules. Furthermore, FAD is a central coenzyme for numerous flavoproteins critical for redox homeostasis. nih.gov The electron transfer flavoprotein (ETF) complex, which is crucial for fatty acid β-oxidation, relies on FAD/FADH₂ redox reactions; dysfunction in this system can lead to electron leakage and increased mitochondrial oxidative stress. nih.gov The reactivity of FAD within flavoproteins is a key determinant of ROS formation, where the FAD semiquinone radical can reduce molecular oxygen to form superoxide (B77818) and hydrogen peroxide. nih.gov

Influence on Protein Folding and Stability

The binding of FAD to its partner enzymes (flavoproteins) has a significant impact on their structural integrity and stability. It is a general principle that bound cofactors tend to stabilize the native state of the proteins they interact with. nih.gov Research on enzymes like cholesterol oxidase has demonstrated that the presence of a noncovalently bound FAD cofactor substantially increases the protein's stability against both chemical and thermal denaturation. nih.gov The binding of FAD can induce conformational changes that result in a more compact and stable protein structure. nih.gov This stabilization is critical for maintaining enzyme function under various physiological conditions. The protein environment, in turn, heavily influences the redox chemistry of the FAD cofactor, highlighting a reciprocal relationship between the flavin and the polypeptide chain that is essential for both stability and catalytic function. nih.gov

Data Tables

Table 1: Research Findings on the Functional Aspects of Flavin-Adenine Dinucleotide (FAD)

Functional AspectKey FindingAssociated Proteins/PathwaysReference(s)
Epigenetic Regulation Acts as an essential cofactor for histone demethylation.LSD1/KDM1A, LSD2/KDM1B nih.govnih.govnih.gov
Chromatin Remodeling Modulates gene expression by enabling removal of H3K4 and H3K9 methyl marks.Transcriptional machinery nih.govplos.orgresearchgate.net
Cellular Signaling Regulates activity of non-histone signaling proteins through demethylation.p53, STAT3, mTORC1, JNK1/2 nih.govnih.govntno.org
ROS Metabolism FAD-dependent reactions can produce H₂O₂; FAD is key to redox homeostasis.LSD1, Electron Transfer Flavoprotein (ETF) researchgate.netnih.govnih.gov
Protein Stability Binding of FAD significantly increases the structural stability of flavoproteins.Flavoproteins (e.g., Cholesterol Oxidase) nih.gov

Future Research Directions and Unresolved Questions

Elucidation of Novel Enzymatic Roles and Metabolic Interconnections

A fundamental unresolved question is whether FADP is merely a laboratory tool or if it plays a role as a natural coenzyme or substrate in biological systems. FAD is a well-known prosthetic group for a multitude of flavoproteins that participate in critical metabolic pathways, including the citric acid cycle, fatty acid beta-oxidation, and amino acid catabolism. wikipedia.orgslideshare.net Future research should focus on identifying if any enzymes specifically recognize or utilize FADP.

Key Research Questions:

Does FADP occur naturally in any organism, from microbes to mammals?

Are there specific kinases that phosphorylate FAD at the 3'-ribose position or phosphatases that remove this modification?

Could FADP be a cofactor for a novel class of oxidoreductases with unique substrate specificities or regulatory properties?

If it exists in vivo, what metabolic pathways intersect with FADP synthesis or degradation?

A proposed starting point would be systematic screening of protein libraries and cell lysates for binding affinity to FADP. Identifying proteins that interact with FADP could unveil potential novel flavoenzymes, transport proteins, or regulatory molecules, opening new avenues for understanding its metabolic context.

In-depth Investigation of the Specificity and Biological Impact of the 3'-Phosphate Modification

The addition of a phosphate (B84403) group can dramatically alter a molecule's properties, including its charge, size, and conformational flexibility. In biology, phosphorylation is a key mechanism for regulating protein function, modulating molecular interactions, and controlling metabolic fluxes. mdpi.comyoutube.com Understanding the specific impact of the 3'-phosphate on the FAD molecule is crucial.

Research on FAD-dependent enzymes like salicylate hydroxylase has demonstrated that the non-reacting adenosine (B11128) diphosphate (B83284) portion of FAD is critical for correctly anchoring the cofactor in the enzyme's active site and ensuring catalytic efficiency. nih.gov The introduction of a negatively charged phosphate group at the 3'-hydroxyl of the adenosine ribose could have profound consequences:

Steric Hindrance: The bulky phosphate group might prevent FADP from binding to conventional FAD-binding sites in most flavoproteins.

Electrostatic Interactions: The additional negative charge could alter the binding affinity for proteins, potentially promoting interaction with enzymes that have a complementary positively charged binding pocket or repelling it from others.

Redox Potential: It is necessary to investigate whether the 3'-phosphate modification alters the electrochemical properties of the flavin ring system, which would impact its function as a redox cofactor.

Future studies should employ biophysical techniques such as isothermal titration calorimetry and X-ray crystallography to compare the binding of FAD and FADP to various flavoproteins. This would provide quantitative data on how the 3'-phosphate modification affects protein-cofactor interactions.

Advancement in Structural-Functional Correlations for Novel Flavoproteins

Should novel enzymes that utilize FADP be discovered, a critical next step would be to determine their three-dimensional structures. Structural biology provides an atomic-level framework for understanding how an enzyme recognizes its specific cofactor and catalyzes its reaction.

Research Objectives:

Solve the crystal structures of any identified FADP-binding proteins, both with and without the cofactor bound.

Use structural data to identify the specific amino acid residues that interact with the 3'-phosphate group.

Compare the FADP-binding motif to the canonical FAD-binding domains (e.g., the Rossmann fold) to understand the structural adaptations required to accommodate the modified cofactor.

Combine structural insights with site-directed mutagenesis and kinetic analyses to elucidate the precise role of the 3'-phosphate in catalysis or regulation.

These investigations would be essential to define new families of flavoproteins and understand the evolutionary drivers for utilizing this modified cofactor.

Understanding Flavin-Adenine Dinucleotide 3'-Phosphate Dynamics in Specific Biological Contexts and Organisms

The ultimate goal of this research trajectory is to determine if and where FADP plays a physiological role. It is possible that FADP is not a universally present molecule but is instead confined to specific organisms, cell types, or conditions, such as metabolic stress or particular developmental stages.

Targeted Research Areas:

Metabolomic Profiling: Conduct broad, untargeted metabolomic screens across diverse organisms (e.g., extremophilic archaea, pathogenic bacteria, specific plant tissues) to search for the presence of FADP.

Stress Response: Investigate whether the levels of FADP change in cells subjected to oxidative, metabolic, or other forms of stress, as cells often use molecular modifications to adapt to changing environments. For example, some FAD-dependent enzymes are linked to the production of reactive oxygen species (ROS) in certain disease states like cancer. nih.gov It would be intriguing to explore if FADP has a role in modulating these processes.

Specific Organelles: Given that FAD synthesis and function are compartmentalized (e.g., cytosol and mitochondria), it is important to investigate whether FADP has a specific subcellular localization. wikipedia.org

Q & A

Q. What is the structural basis of FAD 3'-phosphate’s role in redox reactions, and how can this inform experimental design?

FAD 3'-phosphate consists of two domains: a flavin mononucleotide (FMN) moiety and an adenosine monophosphate (AMP) group, linked by a pyrophosphate bridge. The FMN domain facilitates redox activity by accepting two electrons and two protons, transitioning between oxidized (FAD) and reduced (FADH₂) states. Structural studies of FAD-binding enzymes, such as ferredoxin-NADP⁺ reductase, reveal that the FAD prosthetic group is embedded in an antiparallel β-barrel core, with key residues stabilizing interactions . For experimental design, prioritize techniques like X-ray crystallography to resolve FAD-enzyme binding sites or mutagenesis to probe residue-specific contributions to redox activity.

Q. How can FAD 3'-phosphate be detected and quantified in enzymatic assays?

Fluorescence-based assays are widely used due to FAD’s intrinsic fluorescence properties. For example, Harbron et al. (1992) developed an amplified alkaline phosphatase assay using FAD 3'-phosphate as a substrate, where enzymatic cleavage releases a fluorescent product measurable at specific excitation/emission wavelengths. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 450 nm) is also effective for quantifying FAD in complex mixtures .

Q. What distinguishes FAD from its reduced form (FADH₂) in metabolic pathways?

FADH₂ acts as a reducing agent in processes like the electron transport chain, donating electrons to ubiquinone. The redox potential of FAD/FADH₂ (−0.22 V) is lower than NAD⁺/NADH (−0.32 V), making FAD better suited for high-energy electron transfer in fatty acid oxidation and the citric acid cycle. Methodologically, spectrophotometric monitoring of absorbance changes at 450 nm (FAD) vs. 340 nm (NADH) can differentiate their roles in reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data for FAD-dependent enzymes?

Contradictions in enzyme kinetics (e.g., varying KmK_m values) may arise from differences in assay conditions (pH, temperature) or post-translational modifications of the enzyme. For example, Karplus et al. (1991) demonstrated that binding of 2'-phospho-AMP to ferredoxin-NADP⁺ reductase alters FAD’s conformation, affecting catalytic efficiency. To address discrepancies, standardize assay buffers (e.g., Tris-HCl pH 7.4) and employ isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions .

Q. What experimental strategies optimize FAD 3'-phosphate stability in cell culture studies?

FAD is light-sensitive and prone to degradation in aqueous solutions. Stabilization methods include:

  • Storing FAD solutions in amber vials at −80°C.
  • Adding antioxidants (e.g., dithiothreitol) to prevent oxidation.
  • Using serum-free media to avoid nonspecific binding to proteins. Validation via mass spectrometry can confirm FAD integrity during long-term experiments .

Q. How do structural dynamics of FAD-binding proteins influence catalytic mechanisms?

Advanced techniques like cryo-electron microscopy (cryo-EM) and Förster resonance energy transfer (FRET) can map conformational changes in FAD-enzyme complexes. For instance, the NADP-binding domain of ferredoxin-NADP⁺ reductase undergoes a hinge-like motion during catalysis, repositioning FAD for electron transfer. Molecular dynamics simulations further predict how mutations (e.g., in the β-sheet core) disrupt these dynamics .

Notes

  • For advanced studies, integrate structural biology with kinetic assays to resolve mechanistic ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.